R-(-)-Apomorphine HCl Hemihydrate
Overview
Description
R-(-)-Apomorphine HCl Hemihydrate is a useful research compound. Its molecular formula is C34H38Cl2N2O5 and its molecular weight is 625.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stability for Clinical Research : R(-) Apomorphine hydrochloride is chemically unstable and requires careful storage. It remains stable for up to six months in aqueous sodium bisulphite solutions when stored at 4°C and shielded from light (Ng Ying Kin, Lal, & Thavundayil, 2001).
Parkinson's Disease Treatment : R(-)-Apomorphine is used in Parkinson's disease for motor function impairment management. Its transport across the blood-brain barrier in human brain endothelial cells is influenced by proton gradients, suggesting a role in drug delivery optimization (Okura, Higuchi, Kitamura, & Deguchi, 2014).
Neuroprotective Properties : R‐apomorphine has neuroprotective effects against MPTP-induced neurotoxicity in mice, suggesting its potential in Parkinson's disease therapies (Grünblatt, Mandel, Berkuzki, & Youdim, 1999).
Age-related Sensitivity in Rats : Sensitivity to R(-)apomorphine-HCl increases with age in rats, impacting dopamine levels and elimination from the brain (Campbell, Baldessarini, Stoll, Teicher, & Maynard, 1984).
Transdermal Delivery in Parkinson's Disease : Development of a transdermal iontophoretic delivery system for R-apomorphine is explored for Parkinson's disease, offering a potential alternative to oral administration (Boddé, Van Laar, Van der Geest, & Danhof, 1998).
Dopamine Agonist Function : R-apomorphine functions as a dopamine agonist, stimulating D1 and D2 receptors in the striatum, which is crucial in Parkinson's disease treatment (Subramony, 2006).
Role in Iron Chelation and Neurodegeneration : R‐Apomorphine is an iron chelator and radical scavenger, showing promise in neuroprotection for Parkinson's disease, potentially due to its impact on oxidative stress and inflammation (Youdim, Grünblatt, & Mandel, 1999).
Properties
IUPAC Name |
6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H17NO2.2ClH.H2O/c2*1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;;/h2*2-6,13,19-20H,7-9H2,1H3;2*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWQXGNFZLHLHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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